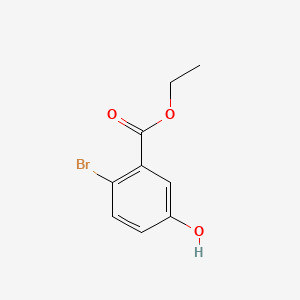

Ethyl 2-bromo-5-hydroxybenzoate

Description

Properties

IUPAC Name |

ethyl 2-bromo-5-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWKSJXBOQFQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60705362 | |

| Record name | Ethyl 2-bromo-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102297-71-2 | |

| Record name | Ethyl 2-bromo-5-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60705362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Ethyl 2-bromo-5-hydroxybenzoate

Introduction

Ethyl 2-bromo-5-hydroxybenzoate is a substituted aromatic ester with significant potential in organic synthesis, serving as a key intermediate in the development of pharmaceuticals and other complex organic molecules. Its trifunctional nature—comprising an ethyl ester, a hydroxyl group, and a bromine atom on a benzene ring—offers multiple reaction sites for derivatization. A thorough understanding of its physical properties is paramount for researchers and drug development professionals to ensure proper handling, accurate characterization, and successful integration into synthetic workflows. This guide provides a comprehensive overview of the core physical properties of Ethyl 2-bromo-5-hydroxybenzoate, supported by detailed experimental protocols and expert insights into the causality behind these characteristics.

Section 1: Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical compound is the foundation of scientific integrity. Ethyl 2-bromo-5-hydroxybenzoate is distinguished by its specific substitution pattern on the benzoate ring. It is crucial to differentiate it from its isomer, Ethyl 5-bromo-2-hydroxybenzoate, which possesses different physical and chemical properties.

The primary identifier for Ethyl 2-bromo-5-hydroxybenzoate is its CAS Number: 102297-71-2 . Its molecular structure dictates its macroscopic properties, which are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 102297-71-2 | |

| Molecular Formula | C₉H₉BrO₃ | [1] |

| Molecular Weight | 245.07 g/mol | [1] |

| Physical Form | Solid (Predicted) | [2] |

| Boiling Point | 338.0 ± 22.0 °C (at 760 mmHg) | [1] |

| Density | 1.546 g/cm³ (Predicted) | N/A |

| Flash Point | 158.2 ± 22.3 °C | N/A |

| Refractive Index | 1.573 (Predicted) | N/A |

| Melting Point | Not reported, requires experimental determination | N/A |

Section 2: Solubility Profile

The solubility of a compound is a critical parameter for reaction setup, purification, and formulation. While quantitative solubility data for Ethyl 2-bromo-5-hydroxybenzoate is scarce, a qualitative assessment can be derived from its molecular structure.

-

Polar Solvents (e.g., Water, Methanol): The presence of a polar hydroxyl group allows for hydrogen bonding, suggesting some solubility in polar protic solvents. However, the overall molecule has significant nonpolar character from the brominated benzene ring and the ethyl group, which will limit its aqueous solubility.

-

Nonpolar/Moderately Polar Organic Solvents (e.g., Diethyl Ether, Dichloromethane, Ethyl Acetate): The compound is expected to exhibit good solubility in a range of common organic solvents. The aromatic ring and ester functional group contribute to favorable interactions with solvents like diethyl ether, ethyl acetate, and chlorinated solvents. The precursor, 2-bromo-5-hydroxybenzoic acid, is known to be soluble in diethyl ether, supporting this prediction[3].

Expert Insight: When selecting a solvent for recrystallization, a binary solvent system, such as ethanol/water or hexane/ethyl acetate, is often a good starting point. The compound would be dissolved in the solvent in which it is more soluble at an elevated temperature, and the second solvent (in which it is less soluble) would be added dropwise to induce crystallization upon cooling.

Section 3: Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of a compound. Below are the predicted key features in ¹H NMR, ¹³C NMR, and IR spectra for Ethyl 2-bromo-5-hydroxybenzoate, based on its functional groups and data from analogous structures[4][5][6].

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the ethyl group and the three aromatic protons.

-

Ethyl Group: A triplet at approximately 1.4 ppm (3H, -CH₃) coupled to the quartet, and a quartet at around 4.4 ppm (2H, -OCH₂-) from the ethyl ester functionality. This is consistent with typical ethyl ester signals[5].

-

Aromatic Protons: The three protons on the benzene ring will appear as distinct signals in the aromatic region (6.8-7.5 ppm ).

-

The proton ortho to the hydroxyl group is expected to be the most upfield.

-

The proton between the bromo and ester groups will likely be the most downfield.

-

Splitting patterns (doublets and doublet of doublets) will arise from ortho and meta couplings.

-

-

Hydroxyl Proton: A broad singlet, typically between 5.0-6.0 ppm , which is exchangeable with D₂O. Its chemical shift can be highly variable depending on concentration and solvent.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on all nine carbon atoms in the molecule.

-

Ethyl Group: Two signals in the aliphatic region: one around 14 ppm (-CH₃) and another around 61 ppm (-OCH₂-).

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (110-160 ppm ).

-

The carbon bearing the hydroxyl group (C-OH) will be significantly upfield, while the carbon attached to the bromine (C-Br) will also be in this region.

-

The carbons ortho and para to the hydroxyl group will be shielded (shifted upfield) compared to benzene.

-

-

Carbonyl Carbon: The ester carbonyl carbon will appear as a singlet far downfield, typically in the range of 165-170 ppm [6].

Predicted Infrared (IR) Spectrum

The IR spectrum is used to identify the key functional groups present in the molecule.

-

O-H Stretch: A broad and strong absorption band in the region of 3200-3500 cm⁻¹ , characteristic of the phenolic hydroxyl group.

-

C-H Stretches: Aromatic C-H stretches will appear as sharp peaks just above 3000 cm⁻¹ , while aliphatic C-H stretches from the ethyl group will be seen just below 3000 cm⁻¹ .

-

C=O Stretch: A strong, sharp absorption peak around 1700-1720 cm⁻¹ , indicative of the ester carbonyl group.

-

C=C Stretches: Aromatic ring C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A strong band for the C-O stretching of the ester and phenol will be present in the 1100-1300 cm⁻¹ range.

-

C-Br Stretch: A weak to medium absorption in the fingerprint region, typically between 500-650 cm⁻¹ .

Section 4: Experimental Protocols for Physical Property Determination

To ensure data integrity, physical properties must be determined using validated, reproducible methods. The following section details the standard operating procedures for measuring the melting point and boiling point.

Workflow for Physical Property Determination

The logical flow for characterizing a novel or uncharacterized compound like Ethyl 2-bromo-5-hydroxybenzoate involves a series of sequential analyses.

Caption: Workflow for the physical and structural characterization of an organic compound.

Protocol: Melting Point Determination

Causality: The melting point is a measure of the energy required to overcome the crystal lattice forces of a solid. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C), while impurities depress and broaden this range. This protocol uses a digital melting point apparatus for precise temperature control and observation[7].

Methodology:

-

Sample Preparation:

-

Ensure the Ethyl 2-bromo-5-hydroxybenzoate sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Take a capillary tube (sealed at one end) and dip the open end into the powdered sample.

-

Invert the tube and gently tap it on a hard surface to pack a small amount (2-3 mm height) of the sample into the sealed end[7].

-

-

Apparatus Setup:

-

Turn on the digital melting point apparatus (e.g., a Mel-Temp) and allow it to stabilize.

-

If the approximate melting point is unknown, perform a rapid preliminary run by setting a fast ramp rate (e.g., 10-20°C/min) to get a rough estimate[8].

-

-

Measurement:

-

Allow the apparatus to cool to at least 20°C below the estimated melting point.

-

Insert the prepared capillary tube into the sample holder.

-

Set a slow heating rate of 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block[7].

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating and record the temperature at which the last solid crystal melts completely (T2).

-

The melting point is reported as the range T1-T2.

-

-

Validation:

-

Perform the measurement in triplicate to ensure reproducibility. The reported ranges should be consistent.

-

Protocol: Boiling Point Determination (Microscale)

Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure[9]. For high-boiling-point and/or small-scale samples, a microscale method using a Thiele tube is efficient and minimizes material loss[10].

Methodology:

-

Sample Preparation:

-

Add approximately 0.5 mL of Ethyl 2-bromo-5-hydroxybenzoate to a small test tube (e.g., a 75x10 mm tube).

-

Take a melting point capillary tube and seal one end in a flame. Invert this sealed capillary tube and place it (open end down) into the liquid in the test tube. This will act as a pressure indicator.

-

-

Apparatus Setup:

-

Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer and immerse the setup into a Thiele tube containing a high-boiling-point heating oil (e.g., mineral oil or silicone oil). The oil level should be above the sample level but below the rubber band[10].

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube with a microburner or heat gun. The shape of the tube promotes even heat circulation[11].

-

As the temperature rises, air trapped in the inverted capillary will slowly bubble out.

-

When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip[12].

-

Remove the heat source and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The exact moment the liquid is drawn back into the capillary tube is the point where the external pressure equals the vapor pressure of the liquid.

-

Record the temperature at this precise moment. This is the boiling point.

-

-

Validation:

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent. The reported boiling point of 338.0°C is at standard pressure (760 mmHg)[1].

-

Conclusion

This guide has detailed the essential physical properties of Ethyl 2-bromo-5-hydroxybenzoate (CAS 102297-71-2), providing a foundation for its use in research and development. The tabulated physicochemical data, predicted spectroscopic features, and robust experimental protocols offer a comprehensive resource for scientists. Adherence to these rigorous characterization methods ensures the reliability and reproducibility of experimental outcomes, which is the cornerstone of scientific integrity in drug discovery and materials science.

References

-

University of Calgary. (n.d.). Melting point determination. Department of Chemistry. Retrieved from [Link]

-

JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments. Retrieved from [Link] melting-point-determination-of-solid-organic-compounds

-

University of South Alabama. (n.d.). Determination of Boiling Points. Department of Chemistry. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Science in Motion. Retrieved from [Link]

-

University of Technology, Iraq. (n.d.). Laboratory of Organic Chemistry 1 stage Name of experiments: 1- Determination of Melting Point. Retrieved from [Link]

-

Austin Peay State University. (n.d.). Experiment 1 - Melting Points. Department of Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Department of Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information. Retrieved from [Link]

-

JoVE. (2020, March 26). Video: Boiling Points - Procedure. Journal of Visualized Experiments. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

Arctom. (n.d.). CAS NO. 102297-71-2 | Ethyl 2-bromo-5-hydroxybenzoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2024). Supporting Information - I2/CF3CO2Ag-mediated iodolactonization. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 5-bromo-2-hydroxybenzoate (C9H9BrO3). Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-Bromo-5-methylbenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-bromo-5-hydroxybenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-bromo-5-nitrobenzoate. Retrieved from [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. Methyl 2-bromo-5-hydroxybenzoate | 154607-00-8 [sigmaaldrich.com]

- 3. 2-bromo-5-hydroxybenzoic acid | 58380-11-3 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. jove.com [jove.com]

An In-depth Technical Guide to Ethyl 2-bromo-5-hydroxybenzoate: Synthesis, Characterization, and Applications

Introduction: The Strategic Importance of a Versatile Benzoate Building Block

Ethyl 2-bromo-5-hydroxybenzoate is a substituted aromatic carboxylic acid ester that serves as a highly valuable intermediate in the synthesis of complex organic molecules. Its trifunctional nature—featuring an ester, a hydroxyl group, and a strategically placed bromine atom—offers medicinal chemists a versatile scaffold for structural elaboration. The ortho-bromo substitution provides a reactive handle for cross-coupling reactions, while the phenolic hydroxyl and ethyl ester groups can be readily modified or participate in further synthetic transformations. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, methods for its structural characterization, and insights into its current and potential applications in the landscape of modern drug discovery. The methodologies described herein are designed to be self-validating, emphasizing the causal relationships between experimental choices and successful outcomes.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physical properties is fundamental to its successful application in synthesis, including choices of solvents for reaction and purification, as well as appropriate storage conditions.

Chemical Structure

The structure of Ethyl 2-bromo-5-hydroxybenzoate is characterized by a benzene ring substituted at position 1 with an ethoxycarbonyl group, at position 2 with a bromine atom, and at position 5 with a hydroxyl group.

Caption: Chemical structure of Ethyl 2-bromo-5-hydroxybenzoate.

Physicochemical Data Summary

The following table consolidates the key physical and chemical identifiers for Ethyl 2-bromo-5-hydroxybenzoate.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉BrO₃ | [1] |

| Molecular Weight | 245.08 g/mol | [1] |

| CAS Number | 102297-71-2 | [1] |

| Appearance | White to off-white solid | [2] |

| Storage | 2-8°C, under inert atmosphere | [2] |

| SMILES | O=C(OCC)C1=C(Br)C=C(O)C=C1 | [3] |

| MDL Number | MFCD10566801 | [1] |

Part 2: Synthesis and Purification Workflow

The synthesis of Ethyl 2-bromo-5-hydroxybenzoate is most reliably achieved via a two-step process starting from the commercially available 2-bromo-5-methoxybenzoic acid. This involves a demethylation followed by a classic Fischer esterification. This sequence is favored because direct bromination of ethyl 5-hydroxybenzoate can lead to isomeric impurities that are difficult to separate.

Caption: Two-step synthesis and purification workflow.

Step 1: Demethylation of 2-Bromo-5-methoxybenzoic acid

Causality: The methoxy group is a stable ether that requires a strong Lewis acid to cleave. Aluminum chloride (AlCl₃) is an effective and economical choice for this demethylation. It coordinates to the ether oxygen, facilitating nucleophilic attack by the chloride to cleave the methyl-oxygen bond. Chlorobenzene is used as a high-boiling, inert solvent suitable for the reflux temperatures required.[4]

Experimental Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 2-bromo-5-methoxybenzoic acid (1.0 eq).

-

Reagent Addition: Suspend the starting material in chlorobenzene (approx. 30 mL per 5 g of starting material). In a fume hood, carefully add anhydrous aluminum chloride (AlCl₃, 3.0 eq) portion-wise. The reaction is exothermic.

-

Reaction: Heat the mixture to reflux and maintain for 2.5-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and then carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid. This quenches the AlCl₃ and protonates the resulting phenoxide.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.[4]

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-bromo-5-hydroxybenzoic acid, which can be used in the next step without further purification.[4]

Step 2: Fischer Esterification

Causality: Fischer esterification is an acid-catalyzed equilibrium reaction. Using a large excess of ethanol as both reagent and solvent drives the equilibrium toward the product side, maximizing the yield. A strong protic acid like sulfuric acid (H₂SO₄) is required to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by ethanol.[5]

Experimental Protocol:

-

Setup: To a round-bottom flask, add the crude 2-bromo-5-hydroxybenzoic acid (1.0 eq) from the previous step.

-

Reagent Addition: Add a large excess of absolute ethanol (e.g., a 1:5 to 1:9 molar ratio of acid to ethanol is effective).[5] While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops per gram of carboxylic acid).

-

Reaction: Heat the mixture to reflux for 3-4 hours. The formation of the ester can be monitored by TLC.

-

Workup: After cooling, remove the excess ethanol using a rotary evaporator.[5]

-

Neutralization & Extraction: Dissolve the residue in ethyl acetate. Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid and remove any unreacted carboxylic acid.[6] Wash subsequently with water and then brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography (a gradient of ethyl acetate in hexanes is typically effective) to yield pure Ethyl 2-bromo-5-hydroxybenzoate.[6]

Part 3: Spectroscopic Analysis and Structural Verification

Confirmation of the final product's identity and purity is paramount. The following are the expected spectroscopic signatures for Ethyl 2-bromo-5-hydroxybenzoate based on its structure and data from analogous compounds.[7][8]

| Technique | Expected Observations and Rationale |

| ¹H NMR | ~1.4 ppm (triplet, 3H): The methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene protons. ~4.4 ppm (quartet, 2H): The methylene protons (-CH₂-) of the ethyl group, split by the adjacent methyl protons. ~7.0-7.5 ppm (multiplet, 3H): Aromatic protons. Expect three distinct signals in this region, likely two doublets and a doublet of doublets, corresponding to the three protons on the substituted benzene ring. The exact shifts and coupling constants depend on the electronic effects of the bromo, hydroxyl, and ester groups. ~9.0-10.0 ppm (broad singlet, 1H): The phenolic hydroxyl proton (-OH). This signal is often broad and its chemical shift is concentration-dependent. |

| ¹³C NMR | ~14 ppm: Methyl carbon of the ethyl group. ~61 ppm: Methylene carbon of the ethyl group. ~115-135 ppm: Aromatic carbons. Expect six signals, with the carbon bearing the bromine atom shifted downfield and the carbons ortho and para to the hydroxyl group shifted upfield. ~155 ppm: Aromatic carbon attached to the hydroxyl group. ~165 ppm: Carbonyl carbon of the ester group. |

| FT-IR (cm⁻¹) | ~3200-3500 (broad): O-H stretching vibration of the phenolic hydroxyl group. ~2900-3000: C-H stretching of the ethyl and aromatic groups. ~1680-1710 (strong): C=O stretching of the ester carbonyl. This is a key diagnostic peak. ~1200-1300: C-O stretching of the ester. ~550-650: C-Br stretching. |

| Mass Spec (HRMS) | The high-resolution mass spectrum should show a molecular ion peak [M]⁺ corresponding to the calculated exact mass of C₉H₉BrO₃. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments, providing definitive evidence of its presence.[7] |

Part 4: Applications in Drug Discovery and Chemical Biology

The structural motifs within Ethyl 2-bromo-5-hydroxybenzoate make it a precursor to several classes of biologically active molecules. Its utility is not merely theoretical but is grounded in the successful synthesis of compounds targeting significant disease pathways.

Caption: Key application areas derived from the core structure.

-

Glucokinase Activators: The closely related methyl ester, Methyl 2-bromo-5-hydroxybenzoate, is known as a glucokinase activator.[9] These allosteric modulators enhance the activity of glucokinase, a key enzyme in glucose metabolism, and are being investigated as treatments for type II diabetes mellitus.[9] The ethyl ester provides an alternative scaffold for developing new activators with potentially improved pharmacokinetic profiles.

-

Estrogen Receptor Agonists/Antagonists: The parent acid, 2-bromo-5-hydroxybenzoic acid, is a reagent used in the synthesis of dibenzopyranones and dibenzopyrans.[2] These classes of compounds are explored for their ability to act as estrogen receptor agonists and antagonists, with potential applications in treating osteoporosis and hormone-dependent cancers.[2]

-

Synthesis of Urolithin A Intermediates: 2-bromo-5-methoxybenzoic acid, the precursor to our title compound, is a key intermediate in synthesizing Urolithin A.[10] Urolithin A is a potent intestinal metabolite that has been shown to reverse muscle senescence and improve mitochondrial function by stimulating autophagy, highlighting its potential in anti-aging and metabolic health research.[10]

Part 5: Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is essential for safety.

-

Hazard Identification: Based on data for analogous compounds, Ethyl 2-bromo-5-hydroxybenzoate should be handled as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][11] May cause an allergic skin reaction.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[12]

-

Spill & Disposal: In case of a spill, avoid generating dust. Sweep up solid material into a sealed container for disposal.[12] Dispose of chemical waste in accordance with local, state, and federal regulations.

-

Storage: Store in a tightly sealed container in a cool, dry place, such as a refrigerator (2-8°C), under an inert atmosphere to prevent degradation.[2]

References

- CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid. Google Patents.

-

Ethylparaben | C9H10O3 | CID 8434. PubChem - NIH. Available at: [Link]

-

Methyl 2-bromo-5-hydroxybenzoate | C8H7BrO3 | CID 18933688. PubChem - NIH. Available at: [Link]

-

Ethyl 5-bromo-2-hydroxy-3-nitrobenzoate, 98% Purity (GC), C9H8BrNO5, 100 mg. LabAlley. Available at: [Link]

-

(1S,5S)-4-Methylene-1-((R)-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hexane. NIST. Available at: [Link]

-

Methyl 5-bromo-2-hydroxybenzoate. PMC - NIH. Available at: [Link]

-

9-azabicyclo[3.3.1]nonan-3-one norpseudopelletierine. The Good Scents Company. Available at: [Link]

-

Supporting Information - I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6. The Royal Society of Chemistry. Available at: [Link]

-

Temafloxacin. CAS Common Chemistry. Available at: [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH. Available at: [Link]

-

sesquithujene bicyclo[3.1.0]hex-2-ene, 5-[(1S)-1,5-dimethyl-4-hexen-1-yl]. The Good Scents Company. Available at: [Link]

-

International Journal of Toxicology, 27(Suppl. 4). Cosmetic Ingredient Review. Available at: [Link]

-

2-Bromo-5-hydroxybenzoic Acid | 58380-11-3. Pharmaffiliates. Available at: [Link]

-

sesquisabinene (1R,5R)-4-methylene-1-((R)-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hexane, (relative configuration). The Good Scents Company. Available at: [Link]

-

Methyl 5-bromo-2-ethylbenzoate, min 98%, 100 mg. CP Lab Safety. Available at: [Link]

-

2-bromo-5-hydroxybenzoic acid. ChemBK. Available at: [Link]

- CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid. Google Patents.

Sources

- 1. 102297-71-2 Cas No. | Ethyl 2-bromo-5-hydroxybenzoate | Matrix Scientific [matrixscientific.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-bromo-5-hydroxybenzoic acid | 58380-11-3 [chemicalbook.com]

- 5. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. rsc.org [rsc.org]

- 8. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

- 10. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]

- 11. Methyl 2-bromo-5-hydroxybenzoate | C8H7BrO3 | CID 18933688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Ethyl 2-bromo-5-hydroxybenzoate CAS number 102297-71-2

An In-depth Technical Guide to Ethyl 2-bromo-5-hydroxybenzoate (CAS: 102297-71-2): A Versatile Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of Ethyl 2-bromo-5-hydroxybenzoate, a key organic intermediate. Intended for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, core reactivity, and significant applications, particularly its role as a versatile building block in the synthesis of potentially therapeutic agents.

Core Physicochemical Properties and Identification

Ethyl 2-bromo-5-hydroxybenzoate is a substituted aromatic ester whose unique arrangement of functional groups—a bromine atom, a hydroxyl group, and an ethyl ester on a benzene ring—makes it a valuable scaffold in organic synthesis. The interplay between the electron-donating hydroxyl group and the electron-withdrawing bromo and carboxylate moieties dictates its reactivity and utility.

A summary of its key identifying and physical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 102297-71-2 | [1][2][3][4] |

| Molecular Formula | C₉H₉BrO₃ | [1][3] |

| Molecular Weight | 245.07 g/mol | [1] |

| Purity | Typically ≥97% | [1] |

| Physical Form | Solid | [5] (Inferred from related compounds) |

| Hazard Identification | Irritant. May cause an allergic skin reaction. Causes serious eye irritation. | [3] |

Synthesis and Mechanistic Rationale

While multiple synthetic routes may be conceived, a robust and common pathway to Ethyl 2-bromo-5-hydroxybenzoate involves the direct esterification of its corresponding carboxylic acid precursor, 2-bromo-5-hydroxybenzoic acid. This two-step approach, starting from a commercially available methoxy-protected benzoic acid, is both efficient and scalable.

Caption: Proposed two-step synthesis of Ethyl 2-bromo-5-hydroxybenzoate.

Protocol 1: Synthesis of 2-bromo-5-hydroxybenzoic acid (Precursor)

This procedure is based on the well-established demethylation of an aryl methyl ether using a strong Lewis acid.

Causality: Aluminum chloride (AlCl₃) is a potent Lewis acid that coordinates to the ether oxygen, weakening the C-O bond and facilitating nucleophilic cleavage to demethylate the aromatic ring, a standard method for cleaving aryl methyl ethers.[6]

Step-by-Step Methodology:

-

Charge a round-bottom flask with 2-bromo-5-methoxybenzoic acid (1 equivalent) and chlorobenzene as the solvent.

-

Add aluminum chloride (AlCl₃, ~3 equivalents) to the mixture.

-

Heat the reaction mixture to reflux for approximately 2.5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and carefully pour it into ice water to quench the reaction.

-

Extract the aqueous phase with diethyl ether (3x).

-

Combine the organic phases and concentrate under reduced pressure to yield the crude 2-bromo-5-hydroxybenzoic acid.[6]

Protocol 2: Synthesis of Ethyl 2-bromo-5-hydroxybenzoate (Final Product)

This protocol employs a classic Fischer esterification, a reliable method for converting carboxylic acids to esters.

Causality: A catalytic amount of strong acid (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. The reaction is typically heated to reflux to drive the equilibrium towards the product, as described in analogous esterifications.[7]

Step-by-Step Methodology:

-

In a pressure tube or round-bottom flask equipped with a reflux condenser, combine 2-bromo-5-hydroxybenzoic acid (1 equivalent) with an excess of ethanol (EtOH), which serves as both reactant and solvent.

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Heat the mixture to reflux and maintain for 12 hours or until TLC indicates the consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product into ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain Ethyl 2-bromo-5-hydroxybenzoate.[7] Further purification can be achieved via silica gel column chromatography if necessary.

Molecular Reactivity and Synthetic Potential

The synthetic versatility of Ethyl 2-bromo-5-hydroxybenzoate stems from its three distinct functional handles, which can be addressed with high selectivity.

Caption: Application pathways for the scaffold in medicinal chemistry.

-

Glucokinase Activators for Type 2 Diabetes: The methyl ester analogue, Methyl 2-bromo-5-hydroxybenzoate, has been identified as a phenoxy activator of the glucokinase enzyme. [8]Glucokinase plays a critical role in glucose metabolism, and its activation can lower blood glucose levels. Ethyl 2-bromo-5-hydroxybenzoate serves as an excellent starting material for synthesizing a library of analogues to explore structure-activity relationships (SAR) for this important anti-diabetic target.

-

Intermediates for Anti-Inflammatory Drugs: A structurally similar compound, 2-Bromo-5-hydroxybenzaldehyde, is a crucial intermediate in the synthesis of Crisaborole, a topical medication for atopic dermatitis. [9]This highlights the value of the 2-bromo-5-hydroxyphenyl scaffold in constructing agents targeting inflammatory pathways, such as phosphodiesterase 4 (PDE4) inhibitors.

Predicted Spectroscopic Profile

While specific experimental spectra for this compound are not widely published, a predictive analysis based on its structure provides a reliable guide for characterization.

-

¹H NMR: The spectrum is expected to show three distinct signals in the aromatic region (approx. δ 6.8-7.5 ppm), corresponding to the three protons on the benzene ring, with coupling patterns dictated by their positions. The ethyl group will present as a characteristic quartet (CH₂) around δ 4.4 ppm and a triplet (CH₃) around δ 1.4 ppm. A broad singlet for the phenolic -OH proton would also be expected, its position being concentration and solvent dependent.

-

¹³C NMR: Approximately nine distinct signals are predicted. The carbonyl carbon of the ester would be the most downfield signal (δ > 165 ppm). The aromatic carbons would appear in the δ 110-160 ppm range, with the carbon attached to the bromine appearing at the lower end of this range and the carbons attached to oxygen at the higher end. The ethyl group carbons would be observed upfield (CH₂ ~δ 60 ppm, CH₃ ~δ 14 ppm).

-

IR Spectroscopy: Key vibrational bands would include a broad O-H stretch (~3300 cm⁻¹), a strong C=O stretch for the ester (~1700 cm⁻¹), C-O stretches (~1250 cm⁻¹), and characteristic aromatic C=C stretches (~1600, 1480 cm⁻¹). The C-Br stretch would appear in the fingerprint region (< 700 cm⁻¹).

-

Mass Spectrometry (EI): The mass spectrum would show a characteristic pair of molecular ion peaks (M⁺ and M⁺+2) of nearly equal intensity, which is the hallmark isotopic signature for a molecule containing one bromine atom.

Safety, Handling, and Storage

Hazard Profile: Ethyl 2-bromo-5-hydroxybenzoate is classified as an irritant. [3]* H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

Handling Precautions: Based on the safety profile of the compound and its close relatives, standard laboratory safety practices are required. [10]* Always work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

-

Avoid breathing dust or vapors. Use dry clean-up procedures to prevent dust generation. [10]* Wash hands thoroughly with soap and water after handling. [10] Storage Recommendations:

-

Store in a tightly sealed container in a cool, dry place.

-

Some suppliers of related compounds recommend protecting the material from light. [8]

Conclusion

Ethyl 2-bromo-5-hydroxybenzoate (CAS: 102297-71-2) is more than a simple chemical reagent; it is a strategically designed building block for advanced organic synthesis. Its trifunctional nature provides chemists with a powerful platform for creating diverse and complex molecules with significant potential in medicinal chemistry. From developing novel anti-diabetic agents to synthesizing next-generation anti-inflammatory drugs, the applications of this versatile intermediate are both current and expanding, promising continued relevance in the field of drug discovery.

References

-

CAS NO. 102297-71-2 | Ethyl 2-bromo-5-hydroxybenzoate. Arctom[Link]

-

Buy ETHYL 2-BROMO-5-HYDROXYBENZOATE Industrial Grade. LookChem. [Link]

-

GHS 11 (Rev.11) SDS for ethyl 5-bromo-2-hydroxybenzoate. XiXisys. [Link]

-

Ethyl 5-bromo-2-hydroxybenzoate|37540-59-3. MOLBASE Encyclopedia. [Link]

-

Key Applications of 2-Bromo-5-hydroxybenzaldehyde in Pharmaceutical R&D. Pharmlab. [Link]

-

Methyl 2-bromo-5-hydroxybenzoate. PubChem. [Link]

-

Shri Rajaram Chemicals & Engg - Bromoform Manufacturers and Suppliers. IndiaMART. [Link]

-

Spectroscopy Data for Undergraduate Teaching. ERIC. [Link]

-

Ethyl p-hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass. [Link]

-

Supporting Information - I2/CF3CO2Ag-mediated iodolactonization. The Royal Society of Chemistry. [Link]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde. NIH. [Link]

-

Benzoic acid, 5-bromo-2-hydroxy-. NIST WebBook. [Link]

-

Chemical Properties of Ethylparaben (CAS 120-47-8). Cheméo. [Link]

Sources

- 1. biogeneorganics.com [biogeneorganics.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 102297-71-2 Cas No. | Ethyl 2-bromo-5-hydroxybenzoate | Matrix Scientific [matrixscientific.com]

- 4. echemi.com [echemi.com]

- 5. Ethyl 5-bromo-2-hydroxybenzoate 37540-59-3 [sigmaaldrich.com]

- 6. 2-bromo-5-hydroxybenzoic acid | 58380-11-3 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. biosynth.com [biosynth.com]

- 9. nbinno.com [nbinno.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Technical Guide to Ethyl 2-bromo-5-hydroxybenzoate for Researchers and Drug Development Professionals

An in-depth technical guide on the core topic of Ethyl 2-bromo-5-hydroxybenzoate's molecular weight would be best structured by first establishing the fundamental chemical identity and properties of the compound, with a specific focus on its molecular weight. This foundational knowledge then logically flows into its practical applications, such as synthesis and its role in drug development, where understanding molecular weight is critical for experimental design and execution. The guide should also include detailed protocols and analytical methods to ensure scientific integrity and provide actionable information for the target audience of researchers and scientists. Finally, visual aids and a comprehensive reference list are essential for clarity and to ground the information in authoritative sources. This structure creates a comprehensive and logical narrative, moving from the "what" (the compound's properties) to the "how" and "why" (its synthesis and applications), which is ideal for a technical whitepaper.

This technical guide, prepared for an audience of researchers, scientists, and drug development professionals, provides an in-depth analysis of Ethyl 2-bromo-5-hydroxybenzoate. As a Senior Application Scientist, the focus extends beyond a simple recitation of facts to an integrated understanding of how the compound's core properties, particularly its molecular weight, influence its practical application in a laboratory and drug discovery context.

Part 1: Fundamental Properties and the Centrality of Molecular Weight

A precise understanding of a compound's molecular properties is the bedrock of its effective utilization in research and development. Ethyl 2-bromo-5-hydroxybenzoate is a substituted aromatic compound with the molecular formula C₉H₉BrO₃.

Molecular Weight and Its Direct Experimental Implications

The molecular weight of Ethyl 2-bromo-5-hydroxybenzoate is a critical parameter that underpins numerous experimental calculations. Its calculated molecular weight is 245.07 g/mol . This value is the sum of the atomic weights of its constituent atoms: nine carbon atoms, nine hydrogen atoms, one bromine atom, and three oxygen atoms.

Table 1: Atomic Composition and Molecular Weight Contribution

| Element | Atomic Symbol | Quantity | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 9 | 1.008 | 9.072 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 245.072 |

The significance of this value in a research setting cannot be overstated:

-

Stoichiometric Precision: In any synthetic protocol involving Ethyl 2-bromo-5-hydroxybenzoate, the molecular weight is fundamental for calculating the molar equivalents of reactants, catalysts, and reagents. This ensures optimal reaction kinetics and yield, preventing the waste of valuable starting materials.

-

Solution Preparation: The ability to prepare solutions of known concentrations (molarity) is essential for a vast array of biological assays and analytical procedures. The molecular weight provides the direct conversion factor between the mass of the solute and the number of moles.

-

Analytical Quantification: In techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), the molecular weight is used to correlate the instrument's response to the absolute quantity of the compound, enabling accurate determination of purity and concentration.

Physicochemical Properties

Beyond its molecular weight, other physical and chemical properties of Ethyl 2-bromo-5-hydroxybenzoate are crucial for its handling, storage, and application.

Table 2: Key Physicochemical Properties of Ethyl 2-bromo-5-hydroxybenzoate

| Property | Value | Significance in a Research Context |

| Molecular Formula | C₉H₉BrO₃ | Provides the elemental composition. |

| CAS Number | 102297-71-2 | A unique identifier for chemical substance registration.[1] |

| Density | 1.546 g/cm³ | Important for calculations involving volume and for understanding its physical behavior. |

| Boiling Point | 338.0 ± 22.0 °C at 760 mmHg | Informs purification methods such as distillation and the thermal stability of the compound. |

| Flash Point | 158.2 ± 22.3 °C | A critical safety parameter for handling and storage, indicating the temperature at which it can ignite. |

Part 2: Synthesis, Purification, and Experimental Workflow

The practical utility of Ethyl 2-bromo-5-hydroxybenzoate often begins with its synthesis or purification. The following section details a standard, self-validating protocol.

Synthetic Protocol: Fischer Esterification

A common and reliable method for the synthesis of Ethyl 2-bromo-5-hydroxybenzoate is the Fischer esterification of 2-bromo-5-hydroxybenzoic acid with ethanol in the presence of an acid catalyst.

Caption: Workflow for the Fischer Esterification Synthesis.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, combine 2-bromo-5-hydroxybenzoic acid (1.0 eq) and absolute ethanol (10-20 eq).

-

Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Neutralization: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. This step is self-validating as the cessation of CO₂ evolution indicates complete neutralization.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate (3x).

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel.

Part 3: Application in Drug Discovery and Development

Ethyl 2-bromo-5-hydroxybenzoate is a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

Sources

Ethyl 2-bromo-5-hydroxybenzoate synthesis pathway

An In-depth Technical Guide to the Synthesis of Ethyl 2-bromo-5-hydroxybenzoate

Abstract

Ethyl 2-bromo-5-hydroxybenzoate is a valuable substituted aromatic compound that serves as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its utility stems from the orthogonal reactivity of its functional groups—the hydroxyl, bromo, and ethyl ester moieties—which allow for sequential and selective chemical modifications. This guide provides a comprehensive overview of the principal synthetic pathways to Ethyl 2-bromo-5-hydroxybenzoate, offering a detailed examination of reaction mechanisms, step-by-step experimental protocols, and a comparative analysis of the available routes. We delve into the causality behind experimental choices, from reagent selection to reaction conditions, to provide researchers, scientists, and drug development professionals with a robust and practical framework for its synthesis, purification, and characterization.

Introduction and Strategic Importance

The strategic importance of Ethyl 2-bromo-5-hydroxybenzoate lies in its role as a versatile intermediate. The hydroxyl group provides a handle for etherification or acylation, the bromo substituent is amenable to a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and the ester can be hydrolyzed or converted to other functionalities. This trifunctional nature makes it an attractive starting material for constructing complex molecular architectures. For instance, related compounds like 2-bromo-5-hydroxybenzoic acid are intermediates in the biosynthesis of phorbol esters and have been studied for their anti-inflammatory properties.[1] Similarly, 2-bromo-5-hydroxybenzaldehyde is a key intermediate in the synthesis of Crisaborole, a topical medication for atopic dermatitis, highlighting the pharmaceutical relevance of this substitution pattern.[2]

Overview of Primary Synthetic Pathways

The synthesis of Ethyl 2-bromo-5-hydroxybenzoate can be approached via two primary retrosynthetic disconnections. The choice between these pathways often depends on the availability of starting materials, desired scale, and tolerance for specific reagents or intermediates.

-

Pathway A: Late-Stage Esterification. This route involves the initial synthesis of the core acid, 2-bromo-5-hydroxybenzoic acid, followed by its esterification with ethanol.

-

Pathway B: Early-Stage Esterification. This alternative strategy begins with the esterification of a suitable precursor, 3-hydroxybenzoic acid, to form ethyl 3-hydroxybenzoate, which is then subjected to regioselective bromination.

The following sections will provide a detailed technical analysis of each pathway.

Caption: High-level overview of the two primary synthetic pathways.

Detailed Analysis of Synthesis Pathway A: Late-Stage Esterification

This pathway prioritizes the modification of the aromatic ring before introducing the ethyl ester group.

Step A1: Synthesis of 2-bromo-5-hydroxybenzoic Acid

The critical step in this sequence is the regioselective bromination of 3-hydroxybenzoic acid. This is an electrophilic aromatic substitution reaction where the regiochemical outcome is dictated by the directing effects of the existing substituents.

Mechanistic Considerations: The hydroxyl (-OH) group is a strongly activating, ortho, para-director due to its ability to donate electron density to the ring via resonance, stabilizing the positively charged intermediate (the sigma complex).[3][4][5] Conversely, the carboxylic acid (-COOH) group is a deactivating, meta-director. The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile (Br+) to the positions ortho and para to it. The position para to the -OH group (C5) is already substituted by the -COOH group. Therefore, substitution is directed to the two ortho positions (C2 and C6). Steric hindrance from the adjacent -COOH group can influence the ratio of C2 to C6 substitution, but C2 is generally favored.

Choice of Brominating Agent:

-

Molecular Bromine (Br₂): A potent and common brominating agent. Phenols are highly activated rings and can react with Br₂ directly, often without a Lewis acid catalyst.[5] However, its high reactivity can lead to over-bromination, yielding di- or tri-brominated products, especially in polar solvents which stabilize the charge separation in the bromine molecule.[3][4]

-

N-Bromosuccinimide (NBS): A milder and safer alternative to liquid bromine.[6][7] It provides a slow, controlled concentration of Br₂ in situ and is often preferred for achieving mono-bromination of activated rings.[7]

Caption: Simplified mechanism of electrophilic bromination on the phenol ring.

Experimental Protocol (A1): Bromination with NBS

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzoic acid (1 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise to the solution at room temperature. The use of a slight excess of NBS ensures complete consumption of the starting material.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude 2-bromo-5-hydroxybenzoic acid can be purified by recrystallization from an ethanol/water mixture.

Step A2: Fischer Esterification

This classic reaction converts the synthesized carboxylic acid into its corresponding ethyl ester using excess ethanol in the presence of a strong acid catalyst.

Experimental Protocol (A2): Esterification

-

Reaction Setup: Suspend the purified 2-bromo-5-hydroxybenzoic acid (1 eq.) in absolute ethanol (used in large excess, acting as both reagent and solvent) in a round-bottom flask.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1 eq.).

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-12 hours. The reaction can be monitored by TLC. A similar esterification of 2-bromo-5-fluorobenzoic acid is refluxed for 12 hours.[8]

-

Work-up: After cooling to room temperature, neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate in vacuo. The final product, Ethyl 2-bromo-5-hydroxybenzoate, can be purified by silica gel column chromatography.

Detailed Analysis of Synthesis Pathway B: Early-Stage Esterification

This approach protects the carboxylic acid as an ester first, then performs the selective bromination on the more complex molecule.

Step B1: Synthesis of Ethyl 3-hydroxybenzoate

This is a standard Fischer esterification, identical in principle and practice to Step A2, but starting with 3-hydroxybenzoic acid. The protocol is analogous to that described in section A2.

Step B2: Bromination of Ethyl 3-hydroxybenzoate

This step involves the electrophilic bromination of the pre-formed ester.

Mechanistic Considerations: The directing effects remain the primary consideration. The -OH group is a powerful ortho, para-director, while the ethyl ester group (-COOEt) is a deactivating meta-director. As in Pathway A, the hydroxyl group's influence is dominant. The incoming bromine electrophile will be directed to the C2 and C6 positions (ortho to the -OH group). This pathway offers the potential for slightly different selectivity compared to brominating the free acid, as the electronic and steric properties of the -COOEt group differ from the -COOH group, but the primary outcome remains the same. Using a non-polar solvent like CHCl₃ at low temperatures can favor the formation of monobromophenols.[4]

Experimental Protocol (B2): Bromination of the Ester

-

Reaction Setup: Dissolve ethyl 3-hydroxybenzoate (1 eq.) in a solvent of low polarity, such as dichloromethane or chloroform (CHCl₃), in a flask protected from light.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) in portions at 0 °C to control the reaction's exothermicity and improve selectivity.

-

Reaction and Monitoring: Allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting ester.

-

Work-up and Purification: The work-up and purification procedure is identical to that described in Protocol A1, followed by column chromatography to yield the pure Ethyl 2-bromo-5-hydroxybenzoate.

Comparative Analysis and Data

The choice between Pathway A and B involves practical trade-offs.

| Parameter | Pathway A (Late-Stage Esterification) | Pathway B (Early-Stage Esterification) | Rationale & Field Insights |

| Overall Yield | Potentially higher | Can be slightly lower | Purifying the intermediate acid (A1) can be easier than purifying the final product directly from the bromination of the ester (B2), potentially leading to higher overall recovery. |

| Purity | High, with two purification steps | High, but may require more careful final purification | Recrystallization of the intermediate acid in Pathway A is often very effective. Column chromatography in Pathway B must separate the product from any regioisomers or starting material. |

| Scalability | Generally robust and scalable | Scalable | Both pathways use standard, scalable organic reactions. The primary limitation on scale is often the chromatographic purification step. |

| Atom Economy | Moderate | Moderate | Both pathways have similar atom economy, with the main byproducts being succinimide (from NBS) and water. |

| Safety | Standard risks associated with brominating agents and strong acids. NBS is safer to handle than liquid bromine.[9][10][11] | Standard risks associated with brominating agents and strong acids. | Proper personal protective equipment (PPE) is mandatory for both routes. NBS is an oxidizer and skin/eye irritant. |

Purification and Characterization

Purification:

-

Recrystallization: Effective for purifying the solid intermediate 2-bromo-5-hydroxybenzoic acid.

-

Column Chromatography: The standard method for purifying the final oily or low-melting solid product, Ethyl 2-bromo-5-hydroxybenzoate. A typical eluent system would be a gradient of ethyl acetate in hexanes.

Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations for Ethyl 2-bromo-5-hydroxybenzoate |

| ¹H NMR | Aromatic protons showing characteristic splitting patterns for a 1,2,4-trisubstituted ring. A quartet and a triplet for the ethyl group protons. A broad singlet for the hydroxyl proton. |

| ¹³C NMR | Signals corresponding to the ester carbonyl carbon, the aromatic carbons (including two attached to heteroatoms, Br and O), and the two carbons of the ethyl group. |

| Mass Spec (MS) | A molecular ion peak (M+) and a characteristic (M+2)+ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. |

| Infrared (IR) | Broad O-H stretch (~3300 cm⁻¹), a strong C=O stretch for the ester (~1700 cm⁻¹), and C-O and C-Br stretches at lower wavenumbers. |

Safety and Handling of Key Reagents

N-Bromosuccinimide (NBS):

-

Hazards: NBS is an oxidizer, may intensify fire, and is corrosive to metals. It causes skin and serious eye irritation and may cause an allergic skin reaction.[9][12] It is harmful if swallowed and is destructive to mucous membranes.[10][11]

-

Handling: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[10] Handle in a well-ventilated fume hood. Avoid dust formation. Keep away from combustible materials. Store in a cool, dry, well-ventilated place, away from light and moisture.[10]

-

Spills: Sweep up spills carefully, avoiding dust generation, and place in a suitable container for disposal.

Concentrated Sulfuric Acid (H₂SO₄):

-

Hazards: Severely corrosive to skin, eyes, and the respiratory tract. Reacts violently with water.

-

Handling: Always add acid to water/ethanol slowly, never the other way around. Use appropriate PPE, including acid-resistant gloves and face shield.

The workflow for a typical synthesis requires stringent adherence to safety protocols.

Caption: A generalized workflow for the synthesis and validation process.

Conclusion

Both Pathway A and Pathway B represent viable and effective strategies for the synthesis of Ethyl 2-bromo-5-hydroxybenzoate. Pathway A, involving the bromination of 3-hydroxybenzoic acid followed by esterification, may offer an advantage in terms of purification, as the crystalline intermediate acid is often easier to purify by recrystallization than the final ester product is by chromatography. The choice of a mild brominating agent like NBS is crucial for controlling the reaction and maximizing the yield of the desired mono-brominated product. This guide provides the necessary theoretical foundation and practical protocols to enable researchers to confidently synthesize this valuable chemical intermediate for applications in drug discovery and beyond.

References

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - N-Bromosuccinimide. Retrieved from [Link]

-

ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide. Retrieved from [Link]

-

Khan Academy. (2022, November 28). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

-

Tatva Chintan. (n.d.). Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. Retrieved from [Link]

-

Satkar, Y., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. RSC Advances, 8(30), 16893-16901. Retrieved from [Link]

-

Singh, A., et al. (2024). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. ChemRxiv. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

-

Organic Chemistry Basics. (2021, February 18). Bromination of phenol [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system. Retrieved from [Link]

-

De Rosis, S., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2149. Retrieved from [Link]

-

ResearchGate. (n.d.). Bromination of Phenols by Means of Bromide-Bromate Solution. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-bromo-3-hydroxybenzoate. Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 5-bromo-2-hydroxybenzoate (C9H9BrO3). Retrieved from [Link]

-

PubChemLite. (n.d.). Ethyl 4-bromo-3-hydroxybenzoate (C9H9BrO3). Retrieved from [Link]

- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

- Google Patents. (n.d.). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of 2-Bromo-5-hydroxybenzaldehyde in Pharmaceutical R&D. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 5-bromo-2-hydroxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-bromo-5-hydroxybenzoate. Retrieved from [Link]

-

Huang, H., et al. (2012). Methyl 5-bromo-2-hydroxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1467. Retrieved from [Link]

- Google Patents. (n.d.). CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid.

Sources

- 1. biosynth.com [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. youtube.com [youtube.com]

- 4. byjus.com [byjus.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Bromination - Common Conditions [commonorganicchemistry.com]

- 8. Page loading... [wap.guidechem.com]

- 9. fishersci.com [fishersci.com]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. chemscience.com [chemscience.com]

An In-Depth Technical Guide to the Solubility of Ethyl 2-Bromo-5-Hydroxybenzoate

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-bromo-5-hydroxybenzoate, a key intermediate in pharmaceutical synthesis.[1][2][3] It delves into the theoretical principles governing its solubility, presents detailed, field-proven protocols for experimental determination, and summarizes its physicochemical properties. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling a deeper understanding of this compound's behavior in various solvent systems, which is critical for process optimization, formulation development, and ensuring reproducible experimental outcomes.

Introduction to Ethyl 2-Bromo-5-Hydroxybenzoate

Ethyl 2-bromo-5-hydroxybenzoate is an aromatic organic compound valued as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[1][2] Its structure, featuring a benzene ring substituted with a bromine atom, a hydroxyl group, and an ethyl ester group, provides multiple reactive sites for chemical modification. Understanding its solubility is paramount for its effective use in reaction chemistry, purification, and formulation.

Chemical Identity and Physicochemical Properties

A solid understanding of a compound's fundamental physicochemical properties is the bedrock upon which all solubility studies are built. These parameters dictate its interaction with various solvents and influence the choice of experimental methods.

Table 1: Physicochemical Properties of Ethyl 2-Bromo-5-Hydroxybenzoate and Related Compounds

| Property | Ethyl 2-bromo-5-hydroxybenzoate | Notes |

| CAS Number | 102297-71-2[4] | The related compound, Ethyl 5-bromo-2-hydroxybenzoate, has a CAS of 37540-59-3.[5] |

| Molecular Formula | C₉H₉BrO₃ | This formula is consistent for various isomers of bromo-hydroxybenzoic acid ethyl esters. |

| Molecular Weight | 245.07 g/mol | The molecular weight is a key factor in solubility calculations. |

| Appearance | Typically a solid at room temperature. | The related compound 2-Bromo-5-hydroxybenzaldehyde is a white to yellow or brown powder.[1] |

| Melting Point | Not explicitly available for this isomer. | The related methyl ester, Methyl 2-bromo-5-hydroxybenzoate, has a melting point of 97°C.[6] |

| Boiling Point | Not explicitly available. | The related compound 2-Bromo-5-hydroxybenzaldehyde has a boiling point of ~286.7°C.[1] |

| pKa (Phenolic OH) | Estimated ~8-9 | Based on the pKa of similar phenolic compounds. The acidity of the hydroxyl group is crucial for pH-dependent solubility.[7][8] |

Note: Data for the exact isomer Ethyl 2-bromo-5-hydroxybenzoate is sparse; therefore, data from closely related isomers and analogs are provided for context.

Theoretical Principles of Solubility

The solubility of a compound is not a single value but a complex interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational, albeit simplified, guideline.[9][10] For a molecule like Ethyl 2-bromo-5-hydroxybenzoate, several factors are at play.

-

Polarity: The presence of a polar hydroxyl (-OH) group and an ester (-COOEt) group imparts polar character, allowing for dipole-dipole interactions and hydrogen bonding. The bromine atom and the benzene ring contribute to its nonpolar character and van der Waals forces.

-

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor, and both the hydroxyl and ester oxygens can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., water, alcohols) are therefore expected to be more effective.

-

pH-Dependence: As a phenolic compound, Ethyl 2-bromo-5-hydroxybenzoate is a weak acid.[8] Its aqueous solubility is highly dependent on pH. At a pH above its pKa, the hydroxyl group deprotonates to form a phenoxide salt, which is significantly more polar and thus more water-soluble.[7][8][11] Conversely, at low pH, the compound remains in its less polar, protonated form.[8]

-

Temperature: For most solid solutes, solubility increases with temperature as the additional energy helps overcome the lattice energy of the crystal and disrupt solvent-solvent interactions.[9]

The interplay of these factors is crucial for selecting appropriate solvents for reactions, extractions, and crystallizations.

Caption: Factors influencing the solubility of Ethyl 2-bromo-5-hydroxybenzoate.

Experimental Determination of Solubility

Accurate and reproducible solubility data requires robust experimental design. The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the ICH.[12][13]

The Shake-Flask Method for Equilibrium Solubility

This method measures the concentration of a solute in a saturated solution after it has been allowed to reach equilibrium with an excess of the solid compound. It is a time-consuming but highly accurate technique.[9][14]

Causality Behind Experimental Choices:

-

Equilibrium: The goal is to measure the true thermodynamic solubility. A sufficient incubation time (typically 24-72 hours) is necessary to ensure the dissolution and precipitation processes have reached a steady state.[14]

-

Temperature Control: Solubility is temperature-dependent.[9] Conducting the experiment in a temperature-controlled shaker bath (e.g., 37 ± 1°C for biopharmaceutical relevance) is critical for consistency and relevance.[12][13]

-

pH Control: For aqueous solubility, buffered solutions are used to maintain a constant pH, as this critically affects the ionization and solubility of phenolic compounds.[7][12][15]

-

Solid Phase Analysis: After equilibration, the remaining solid should be analyzed (e.g., by DSC or XRPD) to ensure the compound has not changed its crystalline form or degraded, which would invalidate the results.

Protocol: Shake-Flask Solubility Determination

-

Preparation: Prepare a series of buffered solutions across a relevant pH range (e.g., pH 1.2, 4.5, 6.8 as per ICH guidelines).[12] Prepare organic solvents of interest (e.g., Ethanol, Methanol, Ethyl Acetate).

-

Addition of Solute: Add an excess amount of solid Ethyl 2-bromo-5-hydroxybenzoate to a known volume of each solvent in a sealed vial or flask. The excess should be clearly visible.

-

Equilibration: Place the sealed vials in a mechanical shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached.[13][14]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the filtered saturate with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent system.[12]

Caption: Standard workflow for the shake-flask solubility determination method.

Solubility Profile of Ethyl 2-Bromo-5-Hydroxybenzoate

-

Aqueous Solubility: The aqueous solubility is expected to be low in its neutral form due to the hydrophobic benzene ring and bromine atom. Solubility will increase significantly at alkaline pH (pH > pKa) as the phenolic hydroxyl group ionizes.[7][8]

-

Organic Solvent Solubility: The compound is expected to be soluble in common polar organic solvents.[2] The ester and hydroxyl groups facilitate interaction with solvents like alcohols, while the aromatic ring allows for solubility in moderately polar solvents like ethyl acetate and dichloromethane. It is likely poorly soluble in nonpolar solvents like hexane.

Table 2: Predicted Solubility Profile of Ethyl 2-bromo-5-hydroxybenzoate

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | Poor | Dominated by nonpolar interactions, which are insufficient to overcome the solute's polar character. |

| Polar Aprotic | Ethyl Acetate, Acetone, Dichloromethane (DCM) | Soluble | Good balance of polarity to interact with the ester and hydroxyl groups without the high energy cost of disrupting a hydrogen-bonded solvent network.[2] |

| Polar Protic | Water (pH 7), Methanol, Ethanol | Sparingly Soluble to Soluble | Soluble in alcohols due to hydrogen bonding. Sparingly soluble in neutral water; solubility increases as pH becomes alkaline.[7][8] |

| Aqueous Basic | 5% NaOH, 5% NaHCO₃ | Soluble | The phenolic proton is removed by the base, forming a highly polar and water-soluble phenoxide salt.[8][16] |

| Aqueous Acidic | 5% HCl | Poor | The compound remains in its protonated, less polar form, suppressing aqueous solubility.[8] |

Practical Implications and Applications

A thorough understanding of solubility is not an academic exercise; it is fundamental to the successful application of Ethyl 2-bromo-5-hydroxybenzoate in a laboratory or industrial setting.

-

Reaction Chemistry: Solvent selection is critical for ensuring that reactants are in the same phase, which directly impacts reaction rates and yields. The solubility data guides the choice of solvent for synthetic transformations.

-

Purification and Crystallization: Recrystallization, a primary method for purifying solid compounds, relies on differential solubility in a solvent at different temperatures. A suitable solvent must dissolve the compound well at high temperatures but poorly at low temperatures.

-

Formulation Development: For pharmaceutical applications, the aqueous solubility profile, particularly its pH-dependence, is a critical determinant of a drug's bioavailability.[17] Low solubility can be a major hurdle in developing an effective oral dosage form.

-

Analytical Method Development: Choosing the correct diluent for creating standards and samples for analytical techniques like HPLC is based entirely on solubility to ensure complete dissolution and accurate quantification.

Conclusion

Ethyl 2-bromo-5-hydroxybenzoate is a valuable chemical intermediate whose utility is fundamentally linked to its solubility characteristics. This guide has outlined the theoretical principles governing its dissolution, provided a robust, self-validating protocol for its experimental determination, and presented a predictive solubility profile based on its chemical structure. For researchers and developers, leveraging this knowledge is essential for optimizing synthetic routes, developing effective purification strategies, and advancing drug development programs. Accurate and comprehensive solubility data forms the cornerstone of efficient and reproducible chemical science.

References

-

ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution?. Retrieved from ResearchGate. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?. Retrieved from ResearchGate. [Link]

-

LibreTexts Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from LibreTexts. [Link]

-

ProQuest. (n.d.). The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. Retrieved from ProQuest. [Link]

-

ICH. (2019). ICH M9 Guideline: Biopharmaceutics Classification System-Based Biowaivers. Retrieved from ICH. [Link]

-

Unknown Source. (n.d.). Experiment 1 Determination of Solubility Class. [Link]

-